molecular formula C8H5BrClN B1272055 3-bromo-5-chloro-1H-indole CAS No. 85092-82-6

3-bromo-5-chloro-1H-indole

Cat. No.: B1272055
CAS No.: 85092-82-6
M. Wt: 230.49 g/mol
InChI Key: DYTMTLPTFUWUSO-UHFFFAOYSA-N
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Description

3-bromo-5-chloro-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are significant in both natural products and synthetic compounds due to their diverse biological activities

Mechanism of Action

Target of Action

It is known that indole derivatives bind with high affinity to multiple receptors , which suggests that 3-bromo-5-chloro-1H-indole may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-chloro-1H-indole can be achieved through several methods. One common approach involves the bromination and chlorination of indole derivatives. For instance, starting with 5-chloroindole, bromination can be carried out using bromine in the presence of a suitable solvent like acetic acid . The reaction is typically conducted at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-chloro-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine, chlorine, and other electrophiles are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to further halogenated indole derivatives, while oxidation can produce indole-2-carboxylic acids.

Scientific Research Applications

3-bromo-5-chloro-1H-indole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-bromoindole: Similar in structure but lacks the chlorine atom at the 5th position.

    3-chloroindole: Similar but lacks the bromine atom at the 3rd position.

    5-chloroindole: Similar but lacks the bromine atom at the 3rd position.

Uniqueness

This dual halogenation provides distinct chemical properties that can be exploited in various synthetic and biological applications .

Biological Activity

3-Bromo-5-chloro-1H-indole is a halogenated indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Indole compounds are known for their roles in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C₈H₅BrClN
  • Molecular Weight : Approximately 230.49 g/mol
  • CAS Number : 85092-82-6

This compound exhibits its biological effects through several mechanisms:

  • Receptor Binding : Indole derivatives bind with high affinity to multiple receptors, influencing various biochemical pathways.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes related to cancer progression and microbial resistance mechanisms.
  • Structure-Activity Relationship (SAR) : The presence of bromine and chlorine enhances the compound's interaction with biological targets, making it a valuable candidate for drug development.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study reported that related compounds demonstrated selective cytotoxicity towards various cancer cell lines, suggesting potential for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a screening campaign, analogues of indole derivatives showed activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . Additionally, the compound exhibited moderate activity against fungi such as Aspergillus niger .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerSelective cytotoxicity in cancer cell lines
AntimicrobialActivity against MRSA (MIC ≤ 0.25 µg/mL)
AntioxidantModerate antioxidant activity
Enzyme InhibitionPotential inhibition of GST isozymes

Case Study 1: Anticancer Properties

A study focused on the synthesis and biological evaluation of 3-bromo-1-ethyl-1H-indole derivatives highlighted their cytotoxic effects against various cancer cell lines. Notably, the compound demonstrated significant apoptotic activity, indicating its potential as a lead structure for further anticancer drug development .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of indole derivatives were synthesized and screened for antimicrobial activity against MRSA and other pathogens. The study found that halogenated indoles exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts, supporting the hypothesis that halogen substitution increases biological activity .

Properties

IUPAC Name

3-bromo-5-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTMTLPTFUWUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376619
Record name 3-bromo-5-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85092-82-6
Record name 3-bromo-5-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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